Einecs 272-532-3
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Overview
Description
Einecs 272-532-3, also known as 2,2,2-trichloro-1-phenylethanol, is a chemical compound with the molecular formula C8H7Cl3O and a molecular weight of 225.501 g/mol . This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-phenylethanol typically involves the chlorination of acetophenone followed by a reduction step. The reaction conditions often include the use of chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure the selective formation of the trichloro compound .
Industrial Production Methods
Industrial production of 2,2,2-trichloro-1-phenylethanol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maximize yield and purity. The final product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trichloro-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,2-trichloroacetophenone.
Reduction: Reduction of the trichloro group can yield 2,2-dichloro-1-phenylethanol.
Substitution: The trichloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 2,2,2-trichloroacetophenone
Reduction: 2,2-dichloro-1-phenylethanol
Substitution: Various substituted phenylethanols depending on the nucleophile used.
Scientific Research Applications
2,2,2-trichloro-1-phenylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a precursor to bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-phenylethanol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions are often related to the detoxification processes in cells .
Comparison with Similar Compounds
Similar Compounds
2,2,2-trichloroethanol: Similar in structure but lacks the phenyl group.
2,2-dichloro-1-phenylethanol: A reduction product of 2,2,2-trichloro-1-phenylethanol.
2,2,2-trichloroacetophenone: An oxidation product of 2,2,2-trichloro-1-phenylethanol.
Uniqueness
2,2,2-trichloro-1-phenylethanol is unique due to its specific trichloro substitution on the phenylethanol backbone. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
CAS No. |
68876-89-1 |
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Molecular Formula |
C12H29AlCl4OTi |
Molecular Weight |
406.0 g/mol |
IUPAC Name |
bis(2-methylpropyl)alumane;2-methylpropan-1-ol;titanium(4+);tetrachloride |
InChI |
InChI=1S/C4H10O.2C4H9.Al.4ClH.Ti.H/c1-4(2)3-5;2*1-4(2)3;;;;;;;/h4-5H,3H2,1-2H3;2*4H,1H2,2-3H3;;4*1H;;/q;;;;;;;;+4;/p-4 |
InChI Key |
UZSIIVNAFPPZRD-UHFFFAOYSA-J |
Canonical SMILES |
CC(C)CO.CC(C)C[AlH]CC(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4] |
Origin of Product |
United States |
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